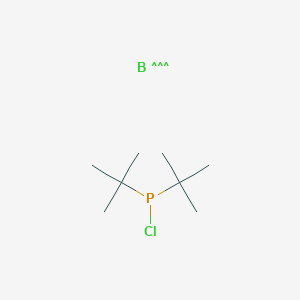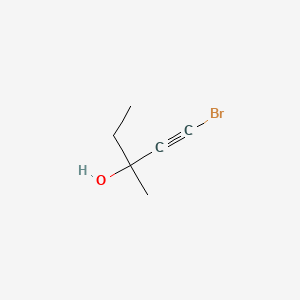
Bason
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H9BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a triple bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-1-pentyn-3-ol can be synthesized through multiple-step organic reactions. One common method involves the bromination of 3-methyl-1-pentyn-3-ol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled conditions .
Industrial Production Methods: Industrial production of 1-Bromo-3-methyl-1-pentyn-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-1-pentyn-3-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Dess-Martin periodinane or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: 3-Methyl-1-pentyn-3-ol.
Oxidation: 3-Methyl-1-pentyn-3-one.
Reduction: 3-Methyl-1-pentene or 3-methylpentane.
Applications De Recherche Scientifique
1-Bromo-3-methyl-1-pentyn-3-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-methyl-1-pentyn-3-ol in chemical reactions involves the reactivity of its functional groups:
Bromine Atom: Acts as a leaving group in nucleophilic substitution reactions.
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile or electrophile depending on the reaction conditions.
Triple Bond: Provides a site for addition reactions and can be reduced to form alkenes or alkanes.
Comparaison Avec Des Composés Similaires
3-Methyl-1-pentyn-3-ol: Lacks the bromine atom but shares similar reactivity in terms of the hydroxyl and triple bond.
1-Bromo-3-methyl-2-butyn-1-ol: Another brominated alkyne with a different substitution pattern.
3-Bromo-1-pentyn-3-ol: Similar structure but with the bromine atom on a different carbon.
Uniqueness: 1-Bromo-3-methyl-1-pentyn-3-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. Its bromine atom makes it particularly useful in substitution reactions, while the hydroxyl group and triple bond provide additional reactivity.
Propriétés
Numéro CAS |
2028-52-6 |
|---|---|
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
1-bromo-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C6H9BrO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |
Clé InChI |
KGKSTPKEAQNJJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
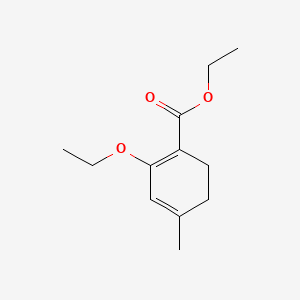
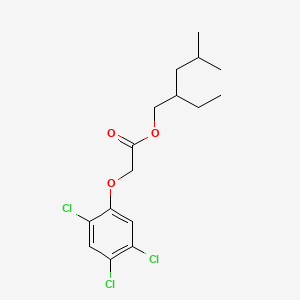
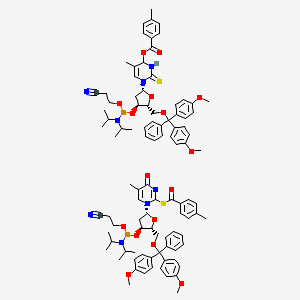
![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
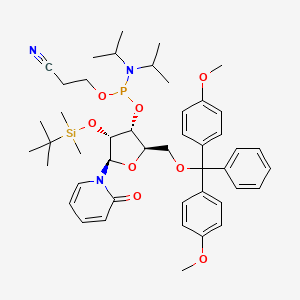
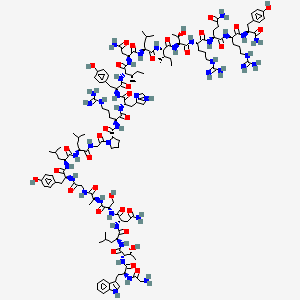
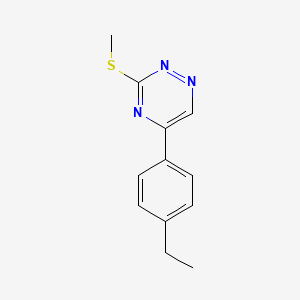
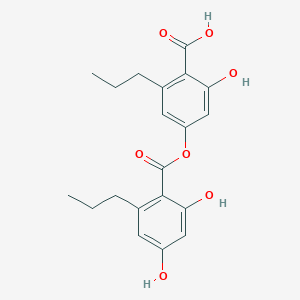
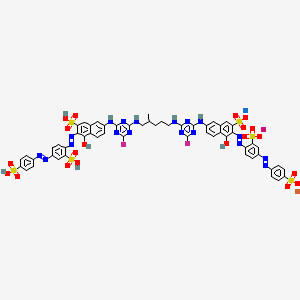
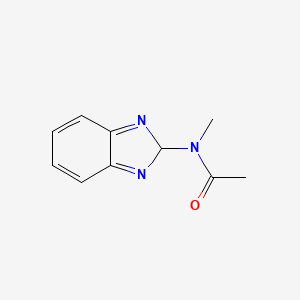
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
